molecular formula C9H8F2O2 B1322808 3-(1,1-Difluoroethyl)benzoic acid CAS No. 55805-17-9

3-(1,1-Difluoroethyl)benzoic acid

Cat. No.: B1322808
CAS No.: 55805-17-9
M. Wt: 186.15 g/mol
InChI Key: DWMFGAQGWWWTBF-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)benzoic acid is an organic compound with the molecular formula C9H8F2O2. It is a derivative of benzoic acid where the hydrogen atoms on the ethyl group are replaced by fluorine atoms.

Scientific Research Applications

3-(1,1-Difluoroethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing exposed external body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Difluoroethyl)benzoic acid typically involves the introduction of the difluoroethyl group to the benzoic acid core. One common method is the Friedel-Crafts acylation reaction, where benzoic acid is reacted with 1,1-difluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques like recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: 3-(1,1-Difluoroethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl benzoate, while reduction could produce difluoroethyl benzyl alcohol .

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)benzoic acid involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design and development. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(1,1-Difluoromethyl)benzoic acid
  • 3-(1,1-Difluoroethyl)phenol
  • 3-(1,1-Difluoroethyl)aniline

Comparison: Compared to its analogs, 3-(1,1-Difluoroethyl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid core. This substitution imparts distinct chemical and physical properties, such as increased stability and reactivity under certain conditions. Its difluoroethyl group also enhances its potential for biological activity, making it a compound of interest in various research fields .

Properties

IUPAC Name

3-(1,1-difluoroethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-9(10,11)7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMFGAQGWWWTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension (100 ml) of 3-(1,1-difluoroethyl)benzonitrile (5.10 g, 30.5 mmol) in water was added sodium hydroxide (3.05 g, 76.25 mmol), and the mixture was stirred at 100° C. for 5 hrs. After completion of the reaction, the reaction solution was acidified with 6N hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 3-(1,1-difluoroethyl)benzoic acid (5.10 g, 90%) as colorless crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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